(2-Aminobutyl)(propyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-N-propylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-3-5-9-6-7(8)4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
FLCLDNZXOIZFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(CC)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving 2 Aminobutyl Propyl Amine
Mechanistic Investigations of N-Alkylation and Acylation Processes
The nitrogen atoms of (2-Aminobutyl)(propyl)amine possess lone pairs of electrons, making them effective nucleophiles in substitution reactions. byjus.com N-alkylation and N-acylation are fundamental transformations for modifying the amine's structure and properties.
N-Alkylation typically proceeds via a nucleophilic substitution (S_N2) mechanism when reacting with primary alkyl halides. chemistrystudent.commasterorganicchemistry.com The secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a trialkylammonium salt intermediate. libretexts.org A subsequent deprotonation step, often by another amine molecule or a base, yields the tertiary amine product. chemistrystudent.commnstate.edu However, this process can be difficult to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgopenstax.org The use of excess amine can favor monoalkylation. libretexts.org
The mechanism involves:
Nucleophilic Attack: The lone pair on the nitrogen of this compound attacks the electrophilic carbon of an alkyl halide.
Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Halide bond is breaking.
Formation of Ammonium Salt: A tertiary ammonium salt is formed as the intermediate.
Deprotonation: A base (such as another amine molecule) removes a proton from the nitrogen to yield the final tertiary amine product. mnstate.edu
N-Acylation involves the reaction of this compound with acylating agents like acid chlorides or anhydrides. byjus.comopenstax.org This reaction follows a nucleophilic addition-elimination mechanism. youtube.com The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. solubilityofthings.com The intermediate then collapses, expelling the leaving group (e.g., chloride) to form a stable amide. libretexts.orgyoutube.com This reaction is generally very efficient and, unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.orgopenstax.org
| Reaction | Mechanism | Key Steps | Intermediate | Product |
| N-Alkylation | S_N2 | 1. Nucleophilic attack2. Deprotonation | Trialkylammonium salt | Tertiary Amine |
| N-Acylation | Nucleophilic Addition-Elimination | 1. Nucleophilic attack on carbonyl2. Formation of tetrahedral intermediate3. Elimination of leaving group | Tetrahedral intermediate | Amide |
Detailed Studies on C(sp³)–H Activation Pathways in Secondary Amines
The direct functionalization of otherwise unreactive C(sp³)–H bonds is a powerful strategy in modern organic synthesis. In molecules like this compound, the amine functional groups can act as directing groups to facilitate the activation of specific C–H bonds, typically at the γ-position, through the formation of a stable metallacyclic intermediate. nih.govresearchgate.net
Palladium(II)-catalyzed C(sp³)–H activation is a prominent example. nih.govnih.gov The mechanism generally involves:
Coordination: The secondary amine coordinates to the palladium(II) catalyst.
C–H Cleavage: The metal center mediates the cleavage of a specific C–H bond, often through a concerted metalation-deprotonation (CMD) pathway. This step forms a five- or six-membered palladacycle intermediate, which is crucial for regioselectivity. For this compound, this would likely involve the γ-C-H bond on the butyl or propyl chain.
Functionalization: The palladacycle then reacts with a coupling partner (e.g., an arylboron reagent). This step can proceed through oxidative addition, reductive elimination, or other pathways depending on the specific reaction, ultimately forming a new C-C or C-heteroatom bond. nih.gov
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing the catalytic cycle to continue.
The presence of a directing group is essential as it brings the catalyst into close proximity to the targeted C-H bond, overcoming the inherent high bond dissociation energy. researchgate.net
Mechanisms of Asymmetric Induction and Stereocontrol in Catalytic Transformations
As a chiral diamine, this compound is a potential C₂-symmetric ligand for asymmetric catalysis. nih.gov Such ligands are fundamental to enantioselective synthesis, where they create a chiral environment around a metal center, forcing a reaction to proceed along one stereochemical pathway over another. msu.edu
The mechanism of asymmetric induction relies on the formation of diastereomeric transition states. When the chiral ligand-metal complex interacts with a prochiral substrate, two possible transition states can be formed, leading to two different enantiomeric products. msu.edu Due to the chiral environment created by the ligand, these two transition states are diastereomeric and thus have different energies. The reaction proceeds preferentially through the lower-energy transition state, resulting in an excess of one enantiomer.
Key factors for effective stereocontrol include:
Ligand Conformation: The rigid or semi-rigid structure of the diamine ligand, when coordinated to a metal, creates well-defined chiral pockets. The substituents on the chiral backbone (the butyl group in this case) project into space, creating steric interactions that disfavor one of the diastereomeric transition states.
Electronic Effects: The electronic properties of the ligand can influence the reactivity and geometry of the metal center, further differentiating the energies of the transition states.
Coordination Geometry: The bidentate coordination of the diamine to the metal center restricts the possible geometries of the catalytic complex, enhancing the transfer of stereochemical information. researchgate.net
Chiral diamines have been successfully employed as ligands in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and aminations, to produce enantiomerically enriched products. acs.orgrsc.orgrsc.orgresearchgate.net
Interactions and Reaction Pathways with Small Molecules, Including Carbon Dioxide
Secondary amines like this compound can react with various small molecules. A notable and well-studied interaction is with carbon dioxide (CO₂). This reaction is typically reversible and involves the formation of an alkylammonium carbamate (B1207046) salt. nih.gov
The mechanism proceeds in two steps:
Carbamic Acid Formation: One molecule of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic carbamic acid intermediate.
Proton Transfer: A second molecule of the amine acts as a base, deprotonating the carbamic acid to form a stable carbamate anion and an alkylammonium cation. nih.gov
Intramolecular Transformations and Rearrangement Mechanisms
The Cope elimination is an intramolecular (Eᵢ) elimination reaction that converts a tertiary amine N-oxide into an alkene and a hydroxylamine. wikipedia.org For a secondary amine like this compound, this reaction would require two preceding steps:
N-Alkylation: The secondary amine must first be converted to a tertiary amine, for example, through methylation with an agent like iodomethane. openstax.org
N-Oxidation: The resulting tertiary amine is then oxidized to the corresponding N-oxide using an oxidant such as hydrogen peroxide or m-CPBA. masterorganicchemistry.comnrochemistry.com Amine N-oxides are compounds containing a dative N⁺-O⁻ bond. nih.govresearchgate.netwikipedia.orgthieme-connect.de
Once the N-oxide is formed, heating induces the elimination. The mechanism is concerted and proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org The N-oxide oxygen atom acts as an internal base, abstracting a proton from a β-carbon. This requires the β-hydrogen and the amine oxide group to be in a syn-periplanar conformation. nrochemistry.comorganic-chemistry.org This stereochemical requirement is a key feature of the Cope elimination, distinguishing it from E2 eliminations which typically require an anti-periplanar arrangement. tutorchase.com
| Step | Description | Reagent Example | Intermediate |
| 1 | N-Alkylation (of secondary amine) | CH₃I | Tertiary Amine |
| 2 | N-Oxidation | H₂O₂ or m-CPBA | Tertiary Amine N-oxide |
| 3 | Cope Elimination | Heat | 5-membered cyclic transition state |
The 1,2-diamine motif present in this compound makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. nih.gov For instance, condensation with aldehydes or ketones can lead to the formation of five-membered rings like imidazolidine (B613845) derivatives.
A general mechanism for forming a substituted tetrahydroimidazole involves:
Condensation: One of the nitrogen atoms of the diamine attacks the carbonyl carbon of an aldehyde, forming a hemiaminal intermediate.
Dehydration: The hemiaminal loses a molecule of water to form an iminium ion.
Intramolecular Cyclization: The second nitrogen atom of the diamine then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered ring. rsc.org
Deprotonation: A final deprotonation step yields the stable heterocyclic product.
Such cyclization strategies are valuable for synthesizing complex molecular architectures from readily available diamine scaffolds. rsc.orgnih.govrsc.orgresearchgate.net
Catalytic Applications of 2 Aminobutyl Propyl Amine and Its Derivatives
Ligand Design and Development for Advanced Asymmetric Catalysis
The efficacy of a metal-based catalyst in asymmetric synthesis is fundamentally dependent on the structure of the chiral ligand. The ligand orchestrates the spatial arrangement of reactants around the metal center, thereby controlling the stereochemical outcome of the reaction. Derivatives of (2-Aminobutyl)(propyl)amine are instrumental in the design of several classes of privileged ligands.
A significant advancement in ligand design has been the development of C₂-symmetric chiral N,N′-dioxide ligands. sciengine.com These ligands can be readily synthesized from readily available chiral amino acids and amines, such as derivatives of this compound. rsc.orgresearchgate.net Unlike traditionally rigid ligands, many N,N'-dioxides possess conformational flexibility, which allows them to adapt to the steric and electronic demands of various substrates and metal centers. sciengine.comresearchgate.net
These compounds act as neutral tetradentate ligands, capable of coordinating with a diverse range of metal ions including those from alkaline-earth, transition metal, and rare-earth series. rsc.orgresearchgate.net The resulting non-planar cis-α metal complexes create a well-defined chiral environment that is highly effective for numerous asymmetric reactions. researchgate.net The versatility of these N,N'-dioxide/metal complexes has been demonstrated in over fifty types of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. sciengine.comresearchgate.net For instance, N,N′-dioxide-nickel(II) complexes have been successfully employed in asymmetric amination and cycloaddition reactions. researchgate.netresearchgate.net
The success of these ligands stems from their dual functionality; they can act as bifunctional organocatalysts or as ligands in metal complexes. sciengine.com The high nucleophilicity of the N-oxide oxygen atoms is particularly beneficial for reactions involving the activation of organosilicon reagents. nih.gov
Table 1: Selected Asymmetric Reactions Catalyzed by Chiral N,N'-Dioxide-Metal Complexes
| Reaction Type | Metal Ion | Substrate Scope | Enantioselectivity (ee) |
| Dearomatizing Amination | Copper(I) | 2-Naphthols, Phenols | High |
| [3+2] Cycloaddition | Nickel(II) | α-Diazo pyrazoleamides | Up to 99% |
| Roskamp Reaction | Scandium(III) | β-Keto esters | High |
| Cyanide Addition | Various | Aldehydes, Ketones | Excellent |
Chiral vicinal diamines are a privileged class of ligands in asymmetric synthesis. strem.com The inherent chirality and bidentate coordination ability of diamines derived from this compound make them excellent candidates for forming stable chelate complexes with transition metals like iridium, rhodium, palladium, and copper. researchgate.netacs.org The stereochemical outcome of reactions catalyzed by these complexes is intricately linked to the ligand's structure, where subtle steric and electronic modifications can lead to significant changes in enantioselectivity. nih.gov
The coordination of a chiral diamine to a metal center can induce conformational chirality, leading to the formation of homochiral structures, such as one-dimensional chains or two-dimensional layers in coordination polymers. nih.gov These structured materials can exhibit unique magnetic and catalytic properties. In solution, chiral diamine-metal complexes are widely used in asymmetric hydrogenation and transfer hydrogenation reactions. For example, iridium complexes of polymeric chiral diamine ligands have proven to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers. nih.gov
The rational design of chiral ligands and catalysts is increasingly supported by computational methods. nih.gov These approaches aim to predict the performance of a ligand-metal complex before its synthesis, saving significant time and resources. Methodologies range from molecular docking and quantum mechanics (QM) to quantitative structure-activity relationship (QSAR) models and machine learning (ML). nih.govresearchgate.net
For ligand-based design, computational tools can predict binding affinities and interaction modes between a ligand and a metal center or substrate. frontiersin.org Machine learning models, trained on large datasets of known catalysts and their performance in various reactions, can identify key structural descriptors that correlate with high activity and enantioselectivity. researchgate.netarxiv.org These models can then screen virtual libraries of potential ligands, including novel derivatives of this compound, to identify promising candidates. oup.com Three-dimensional (3D) models that incorporate the structure of the protein-ligand or catalyst-substrate complex are becoming increasingly accurate, especially when large training datasets are available. arxiv.org These computational strategies facilitate the optimization of existing ligand scaffolds and the discovery of entirely new catalyst systems. researchgate.net
Table 2: Computational Methods in Ligand Design
| Method | Application | Key Advantage |
| Molecular Docking | Predicts binding conformation and affinity. nih.gov | Provides structural insight into ligand-target interactions. |
| 3D-QSAR | Correlates 3D molecular properties with activity. nih.gov | Predictive modeling for ligand optimization. |
| Machine Learning (ML) | Predicts catalytic performance from structural data. researchgate.netarxiv.org | High-throughput screening of virtual ligand libraries. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of catalyst-substrate complexes. nih.gov | Accounts for protein/catalyst flexibility. |
Role in Homogeneous and Heterogeneous Catalytic Systems
Ligands derived from this compound play a crucial role in a variety of catalytic systems, facilitating key synthetic transformations. Their application in both homogeneous and heterogeneous catalysis underscores their versatility and importance.
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity and selectivity of these transformations are heavily influenced by the ligands coordinated to the palladium center. nih.govacs.org Diamine ligands, including derivatives of this compound, are employed in various palladium-catalyzed reactions, such as cross-coupling and C-H functionalization. mdpi.comnih.gov
In ligand-directed C-H functionalization, a coordinating group on the substrate binds to the palladium catalyst, delivering it to a specific C-H bond for activation. nih.gov Chiral diamine ligands can be used to render these processes asymmetric. Palladium complexes can catalyze a wide range of transformations, including oxidation, substitution, and carbonylation reactions. diva-portal.org The mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org The choice of ligand is critical; for example, in the carbonylation of benzylpalladium complexes to form amides, the reaction proceeds through the coordination of an amine to the palladium complex, followed by nucleophilic attack on a coordinated acyl group. acs.org
Iridium complexes featuring chiral diamine ligands are exceptionally effective catalysts for asymmetric reductive amination (ARA) and asymmetric transfer hydrogenation (ATH). nih.gov These methods provide direct and efficient routes to valuable chiral amines and alcohols. rsc.orgnih.gov The direct ARA of ketones, for instance, has emerged as a reliable strategy for synthesizing chiral amines, which are significant building blocks in pharmaceuticals. rsc.orgsemanticscholar.org
Catalytic Activity in Specific Organic Reactions
The direct functionalization of carbon-hydrogen (C–H) bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Chiral amine derivatives play a pivotal role either as directing groups or as part of the catalytic system to achieve enantioselectivity.
One strategy involves using amino acid amides as chiral bidentate directing groups. For example, an isoleucine-NH2 auxiliary attached to a substrate enabled the palladium(II)-catalyzed asymmetric β-methylene C(sp³)–H bond activation of cyclopropanes and subsequent cross-coupling with aryl iodides, achieving excellent diastereomeric ratios. rsc.org
Another approach is the direct asymmetric α-C–H functionalization of N-unprotected allylamine. rsc.org This challenging transformation, which avoids the need for protecting groups, has been accomplished using a chiral pyridoxal (B1214274) catalyst. The catalyst significantly increases the acidity of the α-C–H bond, facilitating the asymmetric addition to trifluoromethyl ketones to yield valuable α-trifluoromethyl-β-amino alcohols with high enantiomeric excess. rsc.org Cooperative catalysis, combining a chiral magnesium-PyBOX complex and a Lewis acid like B(C6F5)3, has also been developed for the enantioselective reaction between N-alkylamines and α,β-unsaturated compounds under redox-neutral conditions. nih.gov
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a direct method for synthesizing amines. Copper-catalyzed hydroamination is a key step in the stereodivergent synthesis of amino alcohols, where a hydrosilylation product undergoes subsequent amination. nih.gov
Aminocarbonylation involves the introduction of a carbonyl group and an amine in a single step, typically catalyzed by palladium complexes. This reaction is a powerful tool for creating amides and α-ketoamides. The aminocarbonylation of 6-iodoquinoline (B82116) with a wide array of amines has been shown to be highly efficient. nih.gov Reaction conditions, particularly carbon monoxide pressure, can be tuned to selectively favor the formation of either simple carboxamides or the double-carbonylated glyoxylamide derivatives. nih.gov The steric and electronic properties of the amine nucleophile play a crucial role in determining the product distribution. For instance, less basic amines like aniline (B41778) tend to yield the monocarbonylated product exclusively. nih.gov
Table 3: Selectivity in Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline
| Amine Nucleophile | Product Type | Selectivity |
|---|---|---|
| Glycine methyl ester | 6-Glyoxyamidoquinoline | High |
| Alanine methyl ester | 6-Glyoxyamidoquinoline | High |
| Valine methyl ester | 6-Glyoxyamidoquinoline | Decreased |
Allylic amines are versatile building blocks in organic synthesis, found in many natural products and pharmaceuticals. mmu.ac.uk Catalytic allylic amination provides a direct route to these valuable compounds.
A dual-catalyst system involving a photoredox catalyst and a cobalt complex enables the direct amination of allylic C-H bonds with free primary and secondary amines. nih.gov This method proceeds with high regioselectivity, functionalizing the more sterically hindered position to deliver complex branched allylic amines. nih.gov
Palladium catalysis is also widely used for allylic amination. A palladium(II)-catalyzed allylic C-H amination cross-coupling has been developed for terminal olefins and various secondary amines. nih.gov This strategy uses an autoregulatory mechanism where the amine nucleophile is slowly released, preventing inhibition of the metal catalyst. nih.gov Other strategies involve the use of allylic alcohols as starting materials in the presence of molybdenum or palladium catalysts to react with a broad range of amines. organic-chemistry.org
Computational and Theoretical Investigations of 2 Aminobutyl Propyl Amine
Quantum Chemical Methodologies Applied to Amine Structures
Quantum chemical methods are foundational to understanding the behavior of molecules at an electronic level. For a chiral secondary diamine like (2-Aminobutyl)(propyl)amine, these methods provide critical insights into its intrinsic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It allows for the calculation of various properties that dictate a molecule's reactivity. For this compound, DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor.
The nitrogen atoms, with their lone pairs of electrons, are the primary sites of nucleophilicity and basicity. DFT calculations can quantify the partial charges on each atom, confirming the high negative charge density on the nitrogens. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically localized on the nitrogen lone pairs, indicating these are the electrons most readily donated in a chemical reaction. The LUMO, conversely, indicates the most likely site for accepting electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. DFT studies on various secondary amines have shown that both electronic and steric effects significantly impact activation energies in reactions like N-nitrosation. researchgate.net
| Computed Property (Hypothetical) | Value | Significance for this compound |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons (lone pairs on N), related to its nucleophilicity. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy empty orbital, related to its electrophilicity. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Partial Charge on N (propyl side) | -0.45 e | Quantifies the electron-rich nature of the nitrogen atom, making it a likely proton acceptor or nucleophile. |
| Partial Charge on N (butyl side) | -0.48 e | Slightly more negative charge may indicate differential basicity between the two nitrogen atoms. |
Molecular Orbital Theory for Bonding and Stability Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com When atomic orbitals overlap, they create both a lower-energy bonding MO and a higher-energy antibonding MO. youtube.com The stability of a chemical bond is determined by the relative occupancy of these orbitals.
In this compound, the covalent bonds (C-C, C-N, N-H, C-H) are all formed from the constructive overlap of atomic orbitals, resulting in sigma (σ) bonding molecular orbitals. The two electrons in each bond occupy the lower-energy σ bonding orbital, leading to a stable connection between the atoms. youtube.com The corresponding σ* (sigma-star) antibonding orbitals remain unoccupied in the ground state. The energy difference between the bonding and antibonding orbitals is indicative of the bond's strength. MO analysis can provide a quantitative picture of the stability of the molecule's framework. The bond order, calculated as half the difference between the number of bonding and antibonding electrons, is a key descriptor of bond strength. youtube.com
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions. rsc.org For this compound, this involves modeling its reactions, such as protonation, alkylation, or participation in catalytic cycles. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products.
A key aspect of this is the identification and characterization of transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.net DFT calculations can optimize the geometry of these fleeting structures, revealing which bonds are breaking and which are forming. researchgate.net For instance, in a hypothetical dehydrogenation reaction of propylamine, computational studies have located concerted transition states and calculated their activation energy barriers. researchgate.net Similar methods applied to this compound would allow for the comparison of different potential reaction pathways, predicting which is kinetically favored.
| Hypothetical Reaction Step | Computational Method | Key Finding |
|---|---|---|
| Protonation at N1 (propyl side) | DFT (B3LYP/6-31G) | Calculation of proton affinity and geometry of the resulting ammonium (B1175870) cation. |
| Protonation at N2 (butyl side) | DFT (B3LYP/6-31G) | Comparison of proton affinity with N1 to determine the more basic site. |
| SN2 reaction with an alkyl halide | DFT with solvent model | Location of the transition state structure and calculation of the activation energy barrier (ΔG‡). |
Theoretical Studies on Conformational Preferences and Stereochemical Influence
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible spatial arrangements, or conformations. testbook.com Theoretical conformational analysis, often using methods like molecular mechanics or DFT, can determine the relative stabilities of these different conformers. researchgate.netrsc.org The calculations explore the rotation around C-C and C-N bonds to find the structures that represent energy minima.
The stereocenter at the C2 position of the butyl group is of particular importance. Its configuration (R or S) fundamentally influences the molecule's three-dimensional shape. This chirality, combined with the conformational preferences of the propyl and aminobutyl chains, will dictate how the molecule interacts with other chiral molecules, a key factor in its potential use in asymmetric catalysis. Studies on related molecules have shown that conformational preferences can be the determining factor in the biological or chemical activity of a substrate. nih.gov For example, the nitrogen atom's position (axial vs. equatorial in cyclic systems) can dramatically alter a compound's potency. nih.gov While acyclic, the relative orientation of the two amino groups in this compound is governed by similar energetic trade-offs between steric hindrance and favorable electronic interactions.
Modeling of Intermolecular Interactions, Including Solvent Effects and Substrate-Catalyst Binding
The behavior of this compound is heavily influenced by its interactions with its environment. Computational modeling can provide a detailed picture of these non-covalent forces. acs.org The primary intermolecular interactions for this molecule are hydrogen bonds, where the N-H groups act as donors and the nitrogen lone pairs act as acceptors.
Computational methods can model these interactions in several contexts:
Solvent Effects: Implicit solvent models (like the Polarizable Continuum Model, PCM) can simulate how a solvent bulk affects the molecule's properties and conformational energies. researchgate.net Explicit models, often using molecular dynamics (MD) simulations, involve simulating the molecule along with a number of individual solvent molecules to study specific solute-solvent hydrogen bonds and their dynamics. nih.gov
Dimerization/Aggregation: Calculations can determine the most stable geometry for a dimer of this compound, held together by intermolecular hydrogen bonds. This is relevant for understanding its properties in a pure liquid state.
Substrate-Catalyst Binding: If this compound is used as a ligand or organocatalyst, modeling its interaction with a substrate is crucial. These models can calculate the binding energy and geometry of the catalyst-substrate complex, providing insight into the mechanism of catalysis. nih.gov The strength and nature of these interactions are key to designing new materials and processes. nih.gov
| Type of Interaction | Description for this compound | Typical Computed Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding (as donor) | Interaction of an N-H bond with an acceptor (e.g., water oxygen, another nitrogen). | -3 to -6 |
| Hydrogen Bonding (as acceptor) | Interaction of a nitrogen lone pair with a donor (e.g., water hydrogen). | -3 to -6 |
| Van der Waals (Dispersion) | Weak attractive forces between the alkyl chains. | -0.5 to -2 |
Predictive Modeling of Catalytic Performance and Enantioselectivity
A major goal of computational chemistry is to move from explanation to prediction. By combining the theoretical insights discussed above, models can be built to predict the performance of this compound as a chiral ligand or organocatalyst in asymmetric synthesis. rsc.orgchemrxiv.org
Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used for this purpose. scite.ai These models use a set of calculated molecular descriptors (e.g., steric parameters, electronic properties from DFT, conformational energies) as inputs and correlate them with experimental outcomes, such as reaction yield or enantiomeric excess (ee). acs.orgnih.gov For a new catalyst like this compound, its descriptors can be calculated and fed into a trained model to predict its effectiveness.
For example, a model might find that high enantioselectivity in a particular reaction class is correlated with a specific range of HOMO energy and a particular steric profile around the chiral center. arxiv.org By calculating these properties for the R and S enantiomers of this compound, a prediction can be made about which would be a better catalyst and what level of selectivity might be expected. researchgate.net Such predictive models accelerate the discovery of new catalysts by allowing for virtual screening before committing to laboratory synthesis. acs.orgnih.gov
Advanced Analytical Techniques for 2 Aminobutyl Propyl Amine Research
High-Resolution Spectroscopic Characterization Methods
Spectroscopic methods are fundamental in the structural elucidation and functional group analysis of (2-Aminobutyl)(propyl)amine. These techniques provide detailed information about the molecular framework and the constituent chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound). Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.
In a typical ¹H NMR spectrum, the protons on carbons adjacent to the nitrogen atom are deshielded and would appear in the downfield region, generally between 2.3 and 3.0 ppm. libretexts.orgpressbooks.pub The N-H proton of the secondary amine typically presents as a broad signal that can appear over a wide chemical shift range, from 0.5 to 5.0 ppm, and its exact position is sensitive to solvent, concentration, and temperature. libretexts.orglibretexts.org The addition of deuterium (B1214612) oxide (D₂O) would cause the N-H signal to disappear, confirming its identity. pressbooks.pub
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the propyl and 2-aminobutyl groups. Carbons directly bonded to the nitrogen atom are deshielded and would resonate in the 30-60 ppm range. libretexts.orgopenstax.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 0.5 - 5.0 (broad) | - |
| CH attached to N (butyl) | ~2.5 - 3.0 | ~50 - 60 |
| CH₂ attached to N (propyl) | ~2.3 - 2.8 | ~45 - 55 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of this compound) and for gaining structural information through the analysis of its fragmentation patterns.
According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. openstax.org For this compound) (C₇H₁₇N), the molecular ion peak (M⁺) would be expected at an odd mass-to-charge ratio (m/z).
The fragmentation of aliphatic amines in MS is characterized by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. openstax.orglibretexts.org This process leads to the formation of a resonance-stabilized, nitrogen-containing cation. For this compound), two primary alpha-cleavage pathways are possible, leading to characteristic fragment ions.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragmentation Pathway | Resulting Cation | Predicted m/z |
|---|---|---|
| Loss of ethyl radical | [CH₃CH(NH)-CH₂CH₂CH₃]⁺ | 86 |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for the separation and quantification of this compound) from complex mixtures. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for amine analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of amines. However, since simple aliphatic amines lack a strong chromophore for UV detection, pre-column or post-column derivatization is often employed. thermoscientific.fr Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to produce highly fluorescent or UV-active derivatives, enabling sensitive detection. thermoscientific.fr
Reversed-phase HPLC with a C18 or C8 column is commonly used for the separation of these derivatives. chromatographyonline.comgoogle.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). In addition to UV and fluorescence detection, mass spectrometry can be coupled with HPLC (LC-MS) for highly selective and sensitive detection without the need for derivatization.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography (GC) is well-suited for the analysis of volatile amines. However, the basic and polar nature of amines can lead to poor peak shapes (tailing) and adsorption on standard GC columns. labrulez.com To overcome these issues, specialized base-deactivated columns are often used.
Alternatively, derivatization can be performed to reduce the polarity and improve the chromatographic behavior of the amine. researchgate.net Common derivatizing agents for GC analysis of amines include silylating agents or acylating agents. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the analyte.
Coupled Techniques: LC-MS/MS and GC-MS for Complex Mixture Analysis and Trace Detection
The analysis of this compound in complex mixtures and its detection at trace concentrations are effectively achieved using coupled (or hyphenated) techniques that combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for analyzing non-volatile or thermally labile compounds like amines. nih.gov The compound is first separated from the sample matrix using a liquid chromatograph, and the eluent is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the derivatized or underivatized amine is selected and fragmented to produce characteristic product ions. nih.govresearchgate.net This process significantly reduces background noise and matrix effects, enabling highly sensitive and selective quantification. nih.gov For amines, derivatization is often employed to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency. nih.gov High-Pressure Mass Spectrometry (HPMS) is an emerging technology that offers high sensitivity and selectivity for trace chemical detection, further enhancing the capabilities of modern mass spectrometers. southernscientific.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile amines or those that can be made volatile through derivatization, GC-MS is the technique of choice. baua.de The sample is injected into a heated port, vaporized, and separated on a capillary column before entering the mass spectrometer. waters.com GC offers high-resolution separation of structurally similar compounds. Electron Impact (EI) is a common ionization technique in GC-MS that produces a repeatable fragmentation pattern, often referred to as a chemical fingerprint, which is useful for compound identification by comparison to spectral libraries. waters.com Chemical Ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the analyte. waters.com The use of solvents like methanol or ethanol (B145695) in GC-MS analysis of low molecular weight amines can sometimes lead to the formation of condensation products, which must be considered during method development. nih.gov
The combination of these techniques allows for the robust analysis of this compound, providing reliable identification and quantification even in challenging sample types. The choice between LC-MS/MS and GC-MS often depends on the compound's volatility, thermal stability, and the nature of the sample matrix.
Table 1: Comparison of LC-MS/MS and GC-MS for Amine Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Principle | Separation in liquid phase followed by mass analysis. | Separation in gas phase followed by mass analysis. |
| Analyte Suitability | Non-volatile, thermally labile compounds. | Volatile or semi-volatile, thermally stable compounds (or their derivatives). baua.de |
| Derivatization | Often used to improve retention and ionization efficiency. nih.govnih.gov | Often required to increase volatility and thermal stability. jfda-online.comresearchgate.net |
| Ionization | Soft ionization (e.g., ESI, APCI) minimizes fragmentation. | Hard ionization (EI) for structural information; soft ionization (CI) for molecular weight. waters.com |
| Sensitivity | High, often in the picogram to femtogram range. nih.gov | High, especially with derivatization. |
| Selectivity | Very high, especially with MS/MS (MRM mode). nih.gov | High, based on retention time and mass spectrum. |
| Application | Trace analysis in complex biological and environmental matrices. nih.gov | Analysis of volatile amines in air, industrial process monitoring. baua.de |
Electrochemical and Other Specialized Analytical Approaches
Beyond standard chromatographic methods, specialized techniques offer alternative or complementary information about this compound and its interactions.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of species in solution. sathyabama.ac.in For this compound, CV is particularly useful for investigating the electrochemical behavior of its metal complexes. Amines are effective ligands, forming stable complexes with various transition metals (e.g., copper, iron, nickel). cmu.eduresearchgate.net
In a CV experiment, the potential applied to a working electrode is scanned linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction potentials of the metal-amine complex. sathyabama.ac.in This data reveals the ease with which the metal center in the complex can gain or lose electrons, which is fundamental to understanding its potential role in catalysis, electron transfer reactions, or as a redox mediator. cmu.eduutexas.edu The shape of the voltammogram can also provide insights into the stability of the complex and the kinetics of the electron transfer process. sathyabama.ac.in
Table 2: Representative Electrochemical Data for Metal-Amine Complexes
| Metal Complex Ligand | Metal Center | Epc (V) (Cathodic Peak) | Epa (V) (Anodic Peak) | ΔEp (V) | Redox Couple | Reference |
|---|---|---|---|---|---|---|
| Tris(2,2'-bipyridyl) | Ru(II) | -1.32 | -1.24 | 0.08 | Ru(II)/Ru(I) | utexas.edu |
| PMDETA | Cu(I) | -0.62 | -0.48 | 0.14 | Cu(II)/Cu(I) | cmu.edu |
| Macrocyclic Ligand | Ni(II) | -0.80 | -0.40 | 0.40 | Ni(II)/Ni(I) | researchgate.net |
| Macrocyclic Ligand | Co(II) | -1.50 | -0.60 | 0.90 | Co(II)/Co(I) | researchgate.net |
Note: Data is illustrative for amine-containing ligands and not specific to this compound. Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = Peak Separation.
Ion Chromatography (IC) is a powerful separation technique for the determination of ionic species. It is highly effective for analyzing short-chain alkylamines, including potential isomers, precursors, or degradation products related to this compound. nih.govcopernicus.org
In IC, separation is achieved on a column packed with an ion-exchange resin. For cation analysis, a cation-exchange column is used, and analytes are eluted using an acidic mobile phase (eluent). thermofisher.com Suppressed conductivity detection is commonly employed, which provides high sensitivity by chemically reducing the background conductivity of the eluent while enhancing the signal from the analyte ions. thermofisher.com
A significant challenge in amine analysis is the separation of structural isomers and the resolution of amines from high concentrations of inorganic cations like sodium and ammonium (B1175870), which are often present in environmental or biological samples. copernicus.orgresearchgate.net Modern high-capacity cation-exchange columns have been specifically designed to overcome these challenges, enabling the baseline separation of a wide range of alkylamines and common inorganic cations within a single analytical run. copernicus.orgthermofisher.com
Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are more suitable for a given analytical technique. For amines like this compound, which contains a secondary amine functional group, derivatization is a key strategy to improve analytical performance, particularly in chromatography. nih.govresearchgate.net
Key Goals of Derivatization for Amines:
Improve Chromatographic Behavior: Derivatization can reduce the polarity of amines, minimizing peak tailing on GC columns and improving retention on reversed-phase LC columns. researchgate.net
Enhance Volatility for GC: Converting the polar amine group into a less polar, more volatile derivative (e.g., through acylation or silylation) is often essential for GC analysis. jfda-online.comlibretexts.org
Increase Detector Response: Attaching a chromophore or fluorophore allows for highly sensitive detection using UV-Visible or fluorescence detectors in HPLC. researchgate.net
Improve Mass Spectrometric Ionization: Derivatization can introduce a readily ionizable group, significantly enhancing the signal in LC-MS, often enabling a switch to the more stable positive ionization mode. nih.govacs.org
A wide array of reagents is available for derivatizing primary and secondary amines. The choice of reagent depends on the analytical technique and the specific requirements for sensitivity and selectivity. nih.govrsc.org
Table 3: Common Derivatization Reagents for Primary and Secondary Amines
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Analytical Technique | Advantages |
|---|---|---|---|---|
| Benzoyl Chloride | Bz-Cl | Primary & Secondary Amines, Alcohols | LC-MS/MS, HPLC-UV | Forms stable derivatives, enhances ionization efficiency. nih.govacs.org |
| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines, Phenols | HPLC-FLD, LC-MS/MS | Produces highly fluorescent derivatives with strong MS signals. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC-FLD, LC-MS/MS | Forms stable, fluorescent derivatives; versatile reagent. nih.govresearchgate.net |
| o-Phthalaldehyde (+ thiol) | OPA | Primary Amines | HPLC-FLD | Rapid reaction, produces highly fluorescent isoindole derivatives. nih.gov |
| Acylating Reagents (e.g., Anhydrides) | - | Primary & Secondary Amines, Alcohols | GC-MS | Increases volatility and thermal stability for GC analysis. jfda-online.comresearchgate.net |
| Silylating Reagents (e.g., BSTFA) | - | Primary & Secondary Amines, Alcohols, Carboxylic Acids | GC-MS | Displaces active hydrogens to increase volatility and stability. libretexts.org |
Applications of 2 Aminobutyl Propyl Amine in Material Science
Integration into Advanced Polymeric Systems and Functional Materials
The incorporation of specific amine functionalities into polymer chains is a key strategy for developing advanced materials with unique chemical and physical properties. Amines can act as monomers, curing agents, or functional pendants, influencing characteristics such as thermal stability, chemical resistance, and surface energy.
Despite the broad interest in amine-functionalized polymers, a thorough review of scientific literature and patent databases reveals no specific studies detailing the integration of (2-Aminobutyl)(propyl)amine into advanced polymeric systems or functional materials. Research in this area tends to focus on other primary, secondary, and tertiary amines for creating functional polymers. mhlw.go.jp
Role in the Development of Adsorbent Materials for Gas Separation and Capture (e.g., CO2)
Amine-functionalized materials are at the forefront of technologies for carbon dioxide (CO2) capture and separation. The basic nitrogen atoms in amines can reversibly react with acidic CO2, making them effective agents for scrubbing CO2 from flue gas and other industrial emissions. The structure of the amine, including steric hindrance and the number of amine groups, plays a crucial role in the efficiency of CO2 absorption and the energy required for regeneration. google.comnih.gov
However, specific research on the application of this compound for the development of adsorbent materials for gas separation and capture has not been identified in the available literature. While various diamine solvents are being investigated for CO2 capture, there is no documented evidence of this compound being among them. google.com
Utilization as Coupling Agents and Surface Modifiers in Composite Materials
A comprehensive search of the relevant scientific and technical literature does not yield any specific examples or studies on the utilization of this compound as a coupling agent or surface modifier in composite materials. The research in this domain predominantly features other amine compounds.
Exploration in Sensor Technologies and Nanomaterial Fabrication
Amines are employed in the development of chemical sensors due to their ability to interact with various analytes through hydrogen bonding, acid-base reactions, or complex formation. In nanomaterial fabrication, amines can function as capping agents to control particle growth and prevent agglomeration, or as surface functionalizing agents to impart specific properties to nanoparticles. dntb.gov.ua
There is currently no available research in scientific databases or patent literature that describes the exploration or application of this compound in the fields of sensor technology or nanomaterial fabrication.
Q & A
Basic: What synthetic methodologies are optimal for producing (2-Aminobutyl)(propyl)amine, and how do reaction conditions impact yield?
Answer:
The synthesis of this compound can employ nucleophilic substitution (e.g., haloalkane reactions with amines in basic media) or reductive amination (e.g., reducing nitriles or nitro compounds with LiAlH₄ or catalytic hydrogenation). Industrial-scale methods often use nickel-catalyzed reductive amination under hydrogen gas for scalability . Key factors affecting yield include:
- Base selection : Strong bases (e.g., NaOH) enhance substitution rates but may promote side reactions.
- Temperature control : Lower temperatures reduce unwanted byproducts in reductive pathways.
- Catalyst purity : Impurities in hydrogenation catalysts can lower efficiency.
Refer to kinetic studies in PubChem datasets for solvent and reagent optimization .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve amine proton environments and confirm branching. HSQC spectra can correlate proton-carbon interactions (e.g., distinguishing primary vs. secondary amines) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., C₇H₁₈N₂⁺) and fragmentation patterns.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) confirm amine functionality.
- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) monitors purity and byproducts .
Advanced: How does the amine structure in this compound influence CO₂ adsorption efficiency in porous silica materials?
Answer:
The steric bulk and amine type (primary/secondary) critically affect CO₂ capture. In silica composites, this compound’s branched chain reduces amine density but enhances moisture stability by limiting pore blockage. Computational models (e.g., DFT) show secondary amines in this compound improve amine efficiency (mmol CO₂/mmol N) under humid conditions due to carbamate stability . Compare with linear analogs (e.g., APTES) for pore accessibility trade-offs .
Advanced: What strategies mitigate side reactions during the synthesis of this compound derivatives?
Answer:
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield amines during alkylation steps, reducing undesired crosslinking .
- Low-temperature quenching : Halt reactions at partial conversion to isolate intermediates (e.g., via flash chromatography).
- Catalyst screening : Test palladium or ruthenium catalysts for selective hydrogenation to avoid over-reduction .
Basic: How can computational modeling predict the reactivity of this compound in biological systems?
Answer:
Quantum chemical methods (e.g., DFT) calculate HOMO-LUMO gaps to predict nucleophilicity. Molecular docking simulations assess binding affinity to receptors (e.g., dopamine D2) by modeling amine-group interactions with active-site residues. PubChem’s 3D conformer data aids in simulating steric effects .
Advanced: What challenges arise in scaling laboratory synthesis of this compound for research?
Answer:
- Heat dissipation : Exothermic reactions (e.g., reductive amination) require jacketed reactors to prevent thermal degradation.
- Solvent recovery : Large-scale use of THF or DMF necessitates distillation systems to reduce waste.
- Byproduct management : Implement inline IR monitoring to track reaction progress and optimize quenching .
Advanced: How does the steric environment of this compound influence its biological activity?
Answer:
Branched chains create steric hindrance , limiting off-target interactions in receptor binding. For example, in dopamine receptor studies, the propyl group reduces affinity for serotonin transporters, enhancing selectivity. Compare with linear analogs (e.g., amphetamines) using radiolabeled ligand assays .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid amine vapor inhalation (PEL: 5 ppm).
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite. Refer to SDS guidelines for disposal .
Advanced: Can this compound be functionalized for polymer synthesis, and what methods are effective?
Answer:
Yes. Michael addition with acrylates creates polyamine backbones, while Schiff base formation (e.g., with aldehydes) yields imine-linked networks. Silane-functionalized derivatives (e.g., grafting onto silica) enhance thermal stability in nanocomposites .
Advanced: How can contradictory data in NMR analysis of this compound be resolved?
Answer:
Contradictions often stem from dynamic effects (e.g., amine inversion) or impurity overlap . Solutions:
- Variable-temperature NMR : Freeze conformational mobility to split overlapping peaks.
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities.
- Spiking experiments : Add authentic samples to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
